molecular formula C6H12N2O2 B14483280 2-Nitro-N-propylprop-1-en-1-amine CAS No. 64331-52-8

2-Nitro-N-propylprop-1-en-1-amine

Katalognummer: B14483280
CAS-Nummer: 64331-52-8
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: UIUUIXCRHLRLLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-N-propylprop-1-en-1-amine is an organic compound that belongs to the class of nitroamines Nitroamines are characterized by the presence of both nitro and amine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-propylprop-1-en-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a nitroamine precursor. For example, the reaction of 1-bromo-2-nitropropane with propylamine under basic conditions can yield the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes. This involves the reaction of propylamine with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction parameters, including temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-N-propylprop-1-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Nitro-N-propylprop-1-en-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Nitro-N-propylprop-1-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species (RNS) that can modify biomolecules. The amine group can form hydrogen bonds and ionic interactions with proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Nitro-N-propylprop-1-en-1-amine is unique due to the presence of both nitro and amine functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

64331-52-8

Molekularformel

C6H12N2O2

Molekulargewicht

144.17 g/mol

IUPAC-Name

2-nitro-N-propylprop-1-en-1-amine

InChI

InChI=1S/C6H12N2O2/c1-3-4-7-5-6(2)8(9)10/h5,7H,3-4H2,1-2H3

InChI-Schlüssel

UIUUIXCRHLRLLK-UHFFFAOYSA-N

Kanonische SMILES

CCCNC=C(C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.